molecular formula C26H34N2O2 B4031210 2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide

2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide

Cat. No.: B4031210
M. Wt: 406.6 g/mol
InChI Key: CPRANGJWOZIDSZ-UHFFFAOYSA-N
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Description

2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclohexyl group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide typically involves multiple steps. One common approach is the condensation of 2-methylbenzoic acid with 1,3,3-trimethyl-5-amino-cyclohexane, followed by acylation with 2-methylphenyl isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can include signal transduction cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide: shares similarities with other benzamide derivatives and cyclohexyl compounds.

    N-[(1,3,3-trimethyl-5-{[(2-methylphenyl)carbonyl]amino}cyclohexyl)methyl]benzamide: Lacks the 2-methyl group, leading to different chemical properties.

    2-methyl-N-[(1,3,3-trimethyl-5-{[(phenyl)carbonyl]amino}cyclohexyl)methyl]benzamide: Lacks the 2-methylphenyl group, affecting its biological activity.

Uniqueness

The presence of both the 2-methyl and 2-methylphenyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[[1,3,3-trimethyl-5-[(2-methylbenzoyl)amino]cyclohexyl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2/c1-18-10-6-8-12-21(18)23(29)27-17-26(5)15-20(14-25(3,4)16-26)28-24(30)22-13-9-7-11-19(22)2/h6-13,20H,14-17H2,1-5H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRANGJWOZIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2(CC(CC(C2)(C)C)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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